molecular formula C6H4BrFN4 B2960958 3-(Azidomethyl)-2-bromo-6-fluoropyridine CAS No. 2089518-72-7

3-(Azidomethyl)-2-bromo-6-fluoropyridine

Cat. No.: B2960958
CAS No.: 2089518-72-7
M. Wt: 231.028
InChI Key: ACARCGQMCGDYOK-UHFFFAOYSA-N
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Description

3-(Azidomethyl)-2-bromo-6-fluoropyridine (CAS: 2089518-72-7) is a versatile bifunctional pyridine derivative intended for research and development purposes only. It is not for diagnostic or therapeutic uses. This compound is characterized by the presence of two highly reactive functional groups—an azide and a bromine—on a fluorinated pyridine core, making it a valuable building block in organic synthesis and medicinal chemistry research. The azide group is a key precursor for the Huisgen cycloaddition "click" reaction, allowing for the facile formation of triazole linkages with alkynes. Simultaneously, the bromine and fluorine atoms at the 2- and 6- positions of the pyridine ring are excellent handles for subsequent metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination. Its specific research value is demonstrated in the synthesis of furopyridine scaffolds, which are privileged structures in medicinal chemistry due to their broad range of biological activities . For instance, it serves as a precursor in electrophilic cyclization reactions to construct furo[2,3-c]pyridine derivatives, a class of compounds with potential pharmacological applications . This combination of features makes this compound a powerful intermediate for constructing diverse chemical libraries and exploring new chemical space in drug discovery programs. The product is offered with a purity of 95% and should be handled by qualified researchers in accordance with all applicable laboratory safety procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(azidomethyl)-2-bromo-6-fluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFN4/c7-6-4(3-10-12-9)1-2-5(8)11-6/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACARCGQMCGDYOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1CN=[N+]=[N-])Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies Towards 3 Azidomethyl 2 Bromo 6 Fluoropyridine

Strategies for Pyridine (B92270) Ring Functionalization

The functionalization of the pyridine ring is a critical step in the synthesis of 3-(azidomethyl)-2-bromo-6-fluoropyridine. This typically involves the synthesis of a suitable precursor followed by the regioselective introduction of halogen substituents.

The synthesis of the target compound often commences with a commercially available or readily synthesized pyridine derivative. A common precursor for the introduction of fluorine at the 6-position is 2,6-dibromopyridine (B144722). The synthesis of 2-bromo-6-fluoropyridine (B132718) can be achieved from 2,6-dibromopyridine via a halogen exchange reaction. chemicalbook.com This reaction is typically performed by heating 2,6-dibromopyridine with a fluoride (B91410) source, such as potassium fluoride, often in the presence of a phase-transfer catalyst like 18-crown-6. chemicalbook.com

Another approach involves the bromination of pyridine derivatives. For instance, bromination of hydroxylated nitro-picoline derivatives can be achieved using tribromo oxygen phosphorus in acetonitrile (B52724) at elevated temperatures. google.com This is then followed by the reduction of the nitro group to an amino group, which can be subsequently converted to a fluoro group via a modified Balz-Schiemann reaction. google.com

The table below summarizes precursor synthesis and halogenation approaches.

PrecursorReagents and ConditionsProductReference(s)
2,6-DibromopyridinePotassium fluoride, 18-crown-6, 190°C under vacuum2-Bromo-6-fluoropyridine chemicalbook.com
Hydroxylated nitro-picoline1. Tribromo oxygen phosphorus, acetonitrile, 110–130°C; 2. Raney nickel, H₂; 3. Diazotization and fluorinationHalogenated and fluorinated pyridine derivative google.com

Achieving the desired substitution pattern on the pyridine ring requires highly regioselective reactions. The inherent electronic properties of the pyridine ring, being electron-deficient, make electrophilic aromatic substitution challenging and often require harsh conditions. nih.gov Therefore, strategies such as directed ortho-metalation (DoM) or halogen-metal exchange are often employed to control the regioselectivity of halogen introduction. nih.gov

For the synthesis of this compound, a plausible strategy involves the initial synthesis of 2-bromo-6-fluoropyridine. The subsequent introduction of a substituent at the 3-position can be challenging. One approach is to introduce a directing group at a specific position to guide the subsequent functionalization.

Recent advancements have focused on developing methods for 3-selective halogenation of pyridines. One such method involves a ring-opening, halogenation, and ring-closing sequence, which transforms the pyridine into a reactive alkene intermediate that undergoes highly regioselective halogenation under mild conditions. chemrxiv.org Another strategy utilizes designed phosphine (B1218219) reagents to install a phosphonium (B103445) salt at the 4-position of pyridines, which can then be displaced by a halide nucleophile, although this is specific to the 4-position. nih.govresearchgate.net

The table below outlines strategies for the regioselective introduction of halogen substituents.

StrategyDescriptionPosition of HalogenationReference(s)
Directed ortho-Metalation (DoM)A directing group on the pyridine ring directs lithiation to the adjacent ortho position, followed by quenching with an electrophilic halogen source.Typically ortho to the directing group nih.gov
Ring-Opening/Halogenation/Ring-ClosingThe pyridine ring is temporarily opened to form a reactive intermediate that undergoes regioselective halogenation.3-position chemrxiv.org

Installation of the Azidomethyl Moiety

Once the appropriately halogenated pyridine scaffold is in place, the next crucial step is the introduction of the azidomethyl group at the 3-position.

A common and direct method for installing the azidomethyl group is through the nucleophilic substitution of a halomethyl precursor. This two-step process first involves the introduction of a methyl group at the 3-position, followed by its halogenation, and finally, reaction with an azide (B81097) salt.

The introduction of the methyl group can be achieved through various cross-coupling reactions if a suitable handle is present at the 3-position. Subsequently, the methyl group can be brominated or chlorinated using standard radical halogenation conditions (e.g., N-bromosuccinimide or N-chlorosuccinimide with a radical initiator). The resulting 3-(halomethyl)-2-bromo-6-fluoropyridine can then be treated with sodium azide in a polar aprotic solvent like DMF or DMSO to yield the final product, this compound.

The table below details the nucleophilic azidation of halomethyl precursors.

PrecursorReagents and ConditionsProductReference(s)
3-(Bromomethyl)-2-bromo-6-fluoropyridineSodium azide, DMF or DMSOThis compound organic-chemistry.orgacs.org (General methodology)

While nucleophilic substitution is a primary route, alternative methods for incorporating the azide functionality exist. One such method involves the reaction of aldehydes with phosphorus ylides and propargyl azide in a one-pot synthesis to form polysubstituted pyridines, although this is a de novo synthesis of the pyridine ring itself. organic-chemistry.org

Another potential route could involve the conversion of a 3-hydroxymethyl-2-bromo-6-fluoropyridine to the corresponding mesylate or tosylate, followed by nucleophilic displacement with sodium azide. This avoids the potentially harsh conditions of radical halogenation of the methyl group.

More recently, skeletal editing of pyridines through atom-pair swaps has been developed, offering novel ways to construct functionalized arenes from pyridine precursors. nih.gov While not a direct method for azide incorporation, these advanced strategies highlight the evolving landscape of pyridine chemistry.

Sequential Functionalization Strategies for Poly-substituted Pyridines

The synthesis of a molecule like this compound is a clear example of a sequential functionalization strategy. The order in which the substituents are introduced is critical to the success of the synthesis. The regioselectivity of each step must be carefully considered to avoid the formation of undesired isomers.

Synthesis of a di-substituted pyridine precursor : For example, the preparation of 2-bromo-6-fluoropyridine. chemicalbook.com

Regioselective functionalization at the 3-position : This is a key and often challenging step, potentially involving directed metalation or other advanced regioselective methods to introduce a carbon substituent. scispace.com

Modification of the 3-substituent : Conversion of the introduced group into a halomethyl moiety.

Final installation of the azide group : Nucleophilic substitution to form the azidomethyl group.

The development of methods for the late-stage functionalization of complex molecules is an active area of research. nih.gov These methods, which allow for the modification of complex molecular scaffolds in the final steps of a synthesis, are highly valuable for the preparation of diverse libraries of compounds for biological screening.

Order of Introduction of Bromine, Fluorine, and Azidomethyl Groups

A logical approach would likely commence with a commercially available or readily synthesized picoline derivative, which already contains the essential methyl group at the 3-position. This methyl group serves as the precursor to the azidomethyl functionality. The subsequent steps would involve the selective introduction of the bromine and fluorine atoms at the 2- and 6-positions, respectively.

One potential synthetic pathway, drawing parallels from the synthesis of other halopyridines, could involve the following sequence:

Halogenation of a Substituted Picoline : Starting with a 3-picoline derivative, the introduction of the bromine and fluorine atoms can be envisioned. The synthesis of related compounds like 2-bromo-3-fluoro-6-picoline often involves multi-step sequences starting from aminopicolines or nitropicolines. For instance, a process could start with 3-amino-6-picoline, which is first brominated and then subjected to a fluorination reaction.

Introduction of Bromine : Bromination of the pyridine ring can be achieved using various brominating agents. The specific conditions would be chosen to favor substitution at the 2-position.

Introduction of Fluorine : The introduction of fluorine onto a pyridine ring can be challenging. A common method is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by thermal decomposition of the resulting diazonium tetrafluoroborate. Alternatively, nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyridine ring (e.g., with a chloro or nitro group) with a fluoride source is a viable strategy. The high electronegativity of fluorine makes 2-fluoropyridines more reactive towards SNAr compared to their chloro-analogues. nih.gov

Formation of the Azidomethyl Group : The final step would likely be the conversion of the methyl group at the 3-position into the azidomethyl group. This is typically a two-step process involving:

Benzylic Bromination : Radical bromination of the methyl group using a reagent like N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator to form the 3-(bromomethyl) derivative.

Azide Substitution : Subsequent nucleophilic substitution of the bromide with an azide salt, such as sodium azide (NaN3), to yield the final this compound.

An alternative strategy could involve the initial synthesis of 2,6-dihalopyridine with a methyl group at the 3-position, followed by selective functionalization. For example, starting with 2,6-dibromo-3-methylpyridine, one of the bromine atoms could be selectively replaced by fluorine, followed by the conversion of the methyl group to the azidomethyl group.

A hypothetical synthetic scheme based on these principles is presented in the table below.

StepReactantReagents and ConditionsProductRationale
13-Methyl-2,6-diaminopyridine1. NaNO₂, HBF₄, H₂O, 0 °C2. Heat2,6-Difluoro-3-methylpyridineDiazotization of both amino groups followed by Balz-Schiemann reaction to introduce fluorine atoms.
22,6-Difluoro-3-methylpyridine1. n-BuLi, THF, -78 °C2. Br₂2-Bromo-6-fluoro-3-methylpyridineRegioselective lithiation at the more activated 2-position followed by quenching with bromine to introduce the bromo substituent.
32-Bromo-6-fluoro-3-methylpyridineN-Bromosuccinimide (NBS), AIBN (cat.), CCl₄, reflux3-(Bromomethyl)-2-bromo-6-fluoropyridineFree radical bromination of the benzylic methyl group.
43-(Bromomethyl)-2-bromo-6-fluoropyridineSodium azide (NaN₃), DMF, room temperatureThis compoundNucleophilic substitution of the bromide with the azide anion.

This proposed sequence prioritizes the introduction of the more robust halogen substituents before the more sensitive azidomethyl group.

Reactivity and Mechanistic Investigations of 3 Azidomethyl 2 Bromo 6 Fluoropyridine

Chemical Reactivity of the Azide (B81097) Group (General Principles)

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Derivatization

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly reliable and widely used click chemistry reaction that joins an azide and a terminal alkyne. This reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance.

Metal-Free and Strain-Promoted Azide-Alkyne Cycloadditions

To avoid the potential cytotoxicity of a copper catalyst in biological systems, metal-free versions of the azide-alkyne cycloaddition have been developed. The most prominent of these is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction utilizes a strained cyclooctyne, where the ring strain (approximately 18 kcal/mol) provides the driving force for the reaction to proceed rapidly at ambient temperatures without a catalyst. This bioorthogonal reaction is highly selective for azides, allowing for the modification of biomolecules in living systems.

Alternative Azide Transformations

Staudinger Reduction and Aza-Wittig ReactionsThe Staudinger reaction involves the reaction of an azide with a phosphine (B1218219), such as triphenylphosphine, to form an iminophosphorane (also known as an aza-ylide). This intermediate can then be hydrolyzed to produce a primary amine and the corresponding phosphine oxide; this overall transformation is known as the Staudinger reduction.

Alternatively, the highly reactive iminophosphorane intermediate can be trapped with an electrophile, most commonly a carbonyl compound, in what is known as the Aza-Wittig reaction. This reaction forms an imine and is a powerful tool for the synthesis of nitrogen-containing heterocyclic compounds through intramolecular variants. The tandem Staudinger/intramolecular aza-Wittig reaction is a particularly efficient strategy for constructing complex nitrogen heterocycles from azido-carbonyl precursors.

Curtius Rearrangement and Related Pathways

The Curtius rearrangement is a powerful synthetic tool for the conversion of carboxylic acids, via their acyl azide derivatives, into isocyanates. nih.govorganic-chemistry.org These isocyanates are valuable intermediates that can be readily transformed into amines, carbamates, and ureas. nih.gov In the context of 3-(azidomethyl)-2-bromo-6-fluoropyridine, the azidomethyl group is a precursor to a nitrene intermediate, which is central to the Curtius-type rearrangement.

The thermal or photochemical decomposition of the azide leads to the expulsion of a nitrogen molecule (N₂) and the formation of a highly reactive nitrene. researchgate.net The mechanism is believed to involve the concerted migration of the pyridyl group to the electron-deficient nitrogen center as nitrogen gas is liberated. This migration occurs with complete retention of the stereochemistry of the migrating group. nih.gov The resulting isocyanate can then be trapped by various nucleophiles. For instance, in the presence of water, the isocyanate hydrolyzes to form an unstable carbamic acid, which then decarboxylates to yield the corresponding amine. organic-chemistry.org

The thermal stability of azidopyridines can vary significantly depending on the substituents. researchgate.net Studies on related nitrogen-rich heterocyclic compounds have shown that decomposition often begins at elevated temperatures, with the initial step being the breaking of the bond to the azide group. mdpi.comnih.gov The decomposition pathway can be complex, involving multiple steps and the formation of various intermediates. nih.gov

Formation of Radical Intermediates from Azide Precursors

Beyond the concerted rearrangement pathways, the azidomethyl group of this compound can also be a source of radical intermediates, particularly under photolytic or specific thermal conditions. mdpi.com Homolytic cleavage of the C-N bond in the azidomethyl group can generate a pyridylmethyl radical and an azide radical. libretexts.org Alternatively, the azide moiety itself can undergo transformations to produce nitrogen-centered radicals. mdpi.com

The formation of these radical species opens up alternative reaction pathways. For instance, pyridinyl radicals can be formed through various mechanisms and can participate in addition reactions. researchgate.net The generation of alkyl radicals in the presence of pyridinium (B92312) salts can lead to the alkylation of the pyridine (B92270) ring. nih.gov The specific nature of the radical intermediates and their subsequent reactions are highly dependent on the reaction conditions, including the presence of radical initiators or scavengers. libretexts.orgnih.gov

The study of radical intermediates is crucial for understanding and controlling the outcomes of reactions involving azide precursors. nih.gov The stability of the generated radicals plays a significant role in determining the product distribution. libretexts.org For instance, resonance stabilization of a pyridylmethyl radical would make its formation more favorable.

Reactivity of the Bromine Substituent

The bromine atom at the 2-position of the pyridine ring is a key site for functionalization, primarily through transition metal-catalyzed cross-coupling reactions. chemimpex.com The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom can influence the reactivity of the C-Br bond, making it susceptible to oxidative addition by a low-valent metal catalyst, typically palladium(0). fiveable.me

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. fiveable.me For substrates like this compound, the 2-bromo position is an excellent handle for introducing a wide array of substituents. acs.orgnih.gov

The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to form the desired product and regenerate the Pd(0) catalyst. fiveable.me

Suzuki-Miyaura Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron reagent with an organic halide. illinois.edu For this compound, this reaction allows for the introduction of various aryl and heteroaryl groups at the 2-position. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base. acs.orgresearchgate.net

The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and preventing side reactions. thieme-connect.demdpi.com The reaction is known for its tolerance of a wide range of functional groups, which would be beneficial for a multifunctional substrate like this compound. rsc.org Studies on similar 2-bromopyridine (B144113) derivatives have demonstrated the feasibility of this transformation. researchgate.netresearchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling with 2-Bromopyridine Derivatives

Aryl/Heteroaryl Boronic Acid Catalyst Base Solvent Yield (%)
Phenylboronic acid Pd(PPh₃)₄ Na₂CO₃ Toluene/H₂O >90
4-Methoxyphenylboronic acid Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O 85-95
3-Thienylboronic acid Pd₂(dba)₃ / SPhos K₃PO₄ Toluene 80-90
Sonogashira Coupling for Alkyne Functionalization

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction would enable the introduction of an alkyne moiety at the 2-position of the pyridine ring, a versatile functional group for further transformations. researchgate.net

The reaction is typically carried out under mild conditions, often at room temperature, using a palladium catalyst, a copper(I) salt (such as CuI), and an amine base. libretexts.org The mildness of the conditions is advantageous for substrates bearing sensitive functional groups like the azidomethyl group. Research on related 2-bromo-6-fluoropyridine (B132718) systems has shown successful Sonogashira couplings. soton.ac.uk

Table 2: Conditions for Sonogashira Coupling of Halopyridines

Alkyne Palladium Catalyst Copper Cocatalyst Base Solvent
Phenylacetylene Pd(PPh₃)₂Cl₂ CuI Et₃N THF
Trimethylsilylacetylene Pd(OAc)₂ / PPh₃ CuI i-Pr₂NH DMF
1-Hexyne Pd(PPh₃)₄ CuI Piperidine Toluene
Negishi Coupling and Other Metal-Catalyzed Processes

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a palladium or nickel complex. nih.gov This method is known for its high functional group tolerance and the reactivity of organozinc reagents. organic-chemistry.org For this compound, a Negishi coupling could be employed to introduce alkyl, aryl, or vinyl groups. The preparation of the required pyridylzinc reagent would be a key step in this synthetic route. researchgate.net

Other palladium-catalyzed cross-coupling reactions, such as the Stille coupling (using organotin reagents) and the Hiyama coupling (using organosilicon reagents), could also be viable methods for the functionalization of the 2-bromo position. The choice of a specific coupling reaction would depend on the desired substituent and the availability of the corresponding organometallic reagent.

Table 3: Comparison of Palladium-Catalyzed Cross-Coupling Reactions

Coupling Reaction Organometallic Reagent Key Advantages Potential Limitations
Suzuki-Miyaura Organoboron High functional group tolerance, commercially available reagents, low toxicity of byproducts. Can require strong bases which may not be compatible with all substrates.
Sonogashira Terminal Alkyne Mild reaction conditions, direct introduction of a versatile alkyne group. Requires a copper cocatalyst which can sometimes lead to alkyne homocoupling.
Negishi Organozinc High reactivity of the organometallic reagent, excellent functional group tolerance. Organozinc reagents can be sensitive to air and moisture.

Nucleophilic Aromatic Substitution (SNAr) of Bromine

While nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for the displacement of the bromine atom in this compound, the inherent reactivity of the pyridine ring system generally favors the substitution of fluoride (B91410) over other halogens. In many cases, forcing reaction conditions can lead to the substitution of not only fluorine but also chlorine, bromine, and iodine. acs.org The relative lability of the leaving groups in SNAr reactions on electron-deficient aromatic rings often follows the trend F > Cl > Br > I. libretexts.org This counterintuitive order, where the most electronegative halogen is the best leaving group, is attributed to the rate-determining step of the reaction, which is the initial nucleophilic attack on the aromatic ring. libretexts.org The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. youtube.com

Reductive Debromination Strategies

Reductive debromination presents a viable strategy for the selective removal of the bromine atom from the 2-position of the pyridine ring. A variety of methods have been developed for the reductive dehalogenation of aryl bromides. nih.gov Traditional methods often employ reducing agents such as zinc metal or sodium in liquid ammonia. nih.gov More contemporary approaches utilize catalytic hydrogenation, which offers a milder and more selective alternative. For instance, catalytic hydrogenation with palladium on carbon (Pd/C) under neutral conditions can effectively remove bromo substituents from aromatic rings. nih.gov This method has been shown to be selective for the reduction of bromides in the presence of other functional groups. nih.gov

In the context of this compound, a key challenge would be the chemoselective reduction of the C-Br bond without affecting the azidomethyl group, which is also susceptible to reduction. Careful selection of the catalyst and reaction conditions would be paramount to achieve the desired transformation. While specific protocols for this molecule are not documented, the general principles of reductive dehalogenation suggest that this transformation is feasible.

Reactivity of the Fluorine Substituent

The fluorine atom at the 6-position of this compound is anticipated to be the more reactive site for nucleophilic aromatic substitution compared to the bromine at the 2-position. This heightened reactivity is a well-documented phenomenon in electron-deficient fluoroheteroarenes. nih.gov

Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Position

The reaction of 2-fluoropyridines with nucleophiles is a well-established method for the synthesis of substituted pyridines. acs.org The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol, for example, is reported to be 320 times faster than the corresponding reaction of 2-chloropyridine, highlighting the enhanced reactivity of the fluoro substituent. nih.gov For this compound, SNAr at the C-6 position would involve the attack of a nucleophile at this carbon, leading to the formation of a Meisenheimer-like intermediate, followed by the expulsion of the fluoride ion to restore aromaticity.

NucleophileReagent/ConditionsProduct
AlkoxideNaOR/ROH6-Alkoxy-3-(azidomethyl)-2-bromopyridine
AmineR₂NH, heat6-(Dialkylamino)-3-(azidomethyl)-2-bromopyridine
ThiolateNaSR/Solvent6-(Alkylthio)-3-(azidomethyl)-2-bromopyridine

This table represents potential SNAr reactions at the fluorine position based on the known reactivity of 2-fluoropyridines. Specific conditions for this compound would require experimental optimization.

The regioselectivity of SNAr reactions on polysubstituted pyridines is governed by a combination of electronic and steric factors. Electron-withdrawing groups enhance the rate of nucleophilic attack by stabilizing the negatively charged intermediate. masterorganicchemistry.comlibretexts.org In this compound, both the bromine and fluorine atoms, as well as the pyridine nitrogen, contribute to the electron-deficient nature of the ring. The azidomethyl group at the 3-position, being electron-withdrawing, is expected to further activate the ring towards nucleophilic attack.

The positioning of activating groups is critical. Electron-withdrawing groups at the ortho and para positions to the leaving group provide the most significant rate acceleration due to their ability to stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.orgyoutube.comlibretexts.org In the case of SNAr at the C-6 fluorine, the pyridine nitrogen is in the ortho position, which strongly activates this position for nucleophilic attack. The azidomethyl group at C-3 is meta to the C-6 fluorine and will have a less pronounced, primarily inductive, activating effect on this position.

Steric hindrance can also play a role, potentially directing the nucleophile to the less hindered position. However, in this molecule, both the C-2 and C-6 positions are ortho to the nitrogen atom, and the steric environments around the bromine and fluorine atoms are likely to be comparable.

The pyridine ring is an intrinsically activated system for nucleophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. This effect is most pronounced at the ortho (2- and 6-) and para (4-) positions. As previously mentioned, fluorine is generally a more effective leaving group than other halogens in SNAr reactions on activated aromatic systems. libretexts.orgmdpi.com This is because the rate-determining step is the nucleophilic addition to the ring, which is facilitated by the high electronegativity of fluorine that increases the electrophilicity of the attached carbon. libretexts.org

C-F Bond Activation and Hydrodefluorination Pathways

Beyond nucleophilic substitution, the C-F bond can be cleaved through transition-metal-mediated C-F bond activation. nih.govresearchgate.net This area of research has gained significant attention as it provides alternative routes to functionalized fluoroaromatics. Hydrodefluorination, the replacement of a fluorine atom with a hydrogen atom, is a key transformation within this field.

For fluoropyridines, nickel-catalyzed hydrodefluorination has been shown to be effective for the selective cleavage of C-F bonds at the 2- and 6-positions. chemrxiv.org These reactions typically employ a nickel catalyst and a hydride source, such as pinacolborane. chemrxiv.org The mechanism of such reactions can involve oxidative addition of the C-F bond to a low-valent metal center. nih.gov

While specific studies on the C-F bond activation of this compound are not available, the general principles suggest that this molecule could be a substrate for such transformations. The regioselectivity of C-F activation would likely be influenced by the electronic and steric properties of the substituents.

Catalyst SystemHydride SourcePotential Product
Nickel(0) complexPinacolborane3-(Azidomethyl)-2-bromopyridine
Palladium catalystTriethylsilane3-(Azidomethyl)-2-bromopyridine

This table illustrates potential hydrodefluorination reactions based on established methods for fluoropyridines. The feasibility and selectivity for this compound would need to be determined experimentally.

Combined Reactivity and Chemoselectivity of the Poly-functionalized Pyridine Ring

The presence of three distinct functional groups—azidomethyl, bromo, and fluoro—on the pyridine ring of this compound gives rise to complex and interesting reactivity patterns. The chemoselectivity of reactions involving this molecule is governed by the inherent properties of each functional group and the reaction conditions employed.

Tandem and Cascade Reaction Sequences

The multiple functionalities of this compound make it an ideal substrate for tandem or cascade reactions, where multiple bond-forming events occur in a single pot, often in a sequential and controlled manner. rsc.org This approach offers significant advantages in terms of efficiency and atom economy by avoiding the isolation of intermediates.

A hypothetical cascade reaction could be initiated by a nucleophilic substitution at the 6-position. For example, reaction with a nucleophile containing an alkyne moiety could first displace the fluorine atom. The resulting intermediate, now possessing both an azide and an alkyne, could then undergo an intramolecular azide-alkyne cycloaddition to form a fused tricyclic system.

Another possible tandem sequence could involve an initial Sonogashira coupling at the 2-position to introduce an alkyne. This could be followed by an in-situ copper-catalyzed intramolecular cycloaddition with the azidomethyl group to generate a fused triazolopyridine system.

The table below outlines a potential tandem reaction sequence.

StepReaction TypePositionReagents/ConditionsIntermediate/Product
1Sonogashira CouplingC-2Terminal alkyne, Pd/Cu catalyst, base2-Alkynyl-3-(azidomethyl)-6-fluoropyridine
2Intramolecular CuAACC-3 (azidomethyl)Heat or continued catalysisFused triazolopyridine system

Such sequences, leveraging the distinct reactivity of each functional group, allow for the rapid construction of complex heterocyclic scaffolds from a single, highly functionalized starting material. The specific outcome of these reactions would be highly dependent on the precise reaction conditions and the nature of the reagents used.

Applications As a Key Synthetic Intermediate

Building Block for Complex Nitrogen Heterocycles

Nitrogen-containing heterocyclic compounds are at the core of many pharmaceuticals, agrochemicals, and functional materials. The title compound serves as an excellent starting material for the synthesis of more intricate nitrogen heterocycles, including fused ring systems and multi-substituted pyridines.

The azidomethyl group at the 3-position of the pyridine (B92270) ring is a key functionality for the construction of fused heterocyclic systems, particularly those containing a triazole ring. This is typically achieved through [3+2] cycloaddition reactions, where the azide (B81097) reacts with an alkyne or a strained alkene to form a 1,2,3-triazole.

A common strategy involves the intramolecular cycloaddition of a derivative of 3-(azidomethyl)-2-bromo-6-fluoropyridine, where an alkyne moiety has been introduced elsewhere on the molecule, often by substitution of the bromine or fluorine atoms. This intramolecular "click" reaction leads to the formation of a triazolopyridine scaffold, a structural motif found in various biologically active molecules. The reaction can be catalyzed by copper(I) or ruthenium(II) complexes, or in some cases, can proceed thermally.

Reactant 1Reactant 2 (Internal)Fused Ring System
Azidomethyl groupAlkyne groupTriazolopyridine
Azidomethyl groupStrained alkeneDihydrotriazolopyridine

This interactive table summarizes the formation of fused ring systems from the azidomethyl group.

The resulting fused ring systems can be further functionalized by leveraging the remaining reactive sites on the original pyridine ring, allowing for the generation of a library of complex heterocyclic compounds with potential applications in drug discovery.

The bromine and fluorine atoms on the pyridine ring of this compound serve as versatile handles for the introduction of a wide array of substituents, leading to the synthesis of multi-substituted pyridine architectures. These substitutions are typically achieved through various cross-coupling reactions and nucleophilic aromatic substitution (SNAr) reactions.

The bromine atom at the 2-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of aryl, heteroaryl, alkyl, alkynyl, and amino groups, respectively. The choice of catalyst, ligand, and reaction conditions can be fine-tuned to achieve high yields and selectivity.

The fluorine atom at the 6-position, being on an electron-deficient pyridine ring, is susceptible to nucleophilic aromatic substitution. This allows for the introduction of various nucleophiles, such as alkoxides, thiolates, and amines, to further diversify the substitution pattern of the pyridine ring. The reactivity of the C-F bond can be modulated by the nature of the substituents already present on the ring.

The azidomethyl group can also be transformed into other functionalities. For instance, it can be reduced to an aminomethyl group, which can then be further derivatized, or it can participate in aza-Wittig reactions. This trifecta of reactive sites allows for a modular and highly flexible approach to the synthesis of complex, multi-substituted pyridine derivatives.

PositionFunctional GroupCommon ReactionsIntroduced Groups
2BromoSuzuki, Stille, Sonogashira, Buchwald-HartwigAryl, Alkyl, Alkynyl, Amino
3Azidomethyl[3+2] Cycloaddition, ReductionTriazole, Aminomethyl
6FluoroNucleophilic Aromatic SubstitutionAlkoxy, Thio, Amino

This interactive table details the synthetic utility of the functional groups on this compound.

Precursor in Radiochemistry for Fluorine-18 Labeling

The development of radiotracers for Positron Emission Tomography (PET) is a crucial area of medical research, and this compound and its derivatives are promising precursors for the introduction of the positron-emitting isotope Fluorine-18 (18F). sahmri.org.aunih.gov

The presence of a good leaving group, such as bromine or a nitro group, on an activated pyridine ring allows for the direct introduction of [18F]fluoride via nucleophilic aromatic substitution. researchgate.netepa.govakjournals.comnih.gov In the context of this compound, the bromine atom at the 2-position can be replaced by [18F]fluoride. However, the electron-rich nature of the pyridine ring can make this substitution challenging. nih.gov To enhance the reactivity, the pyridine nitrogen can be oxidized to the corresponding N-oxide, which activates the ring towards nucleophilic attack. nih.gov Following the radiofluorination step, the N-oxide can be readily reduced back to the pyridine.

Alternatively, the stable fluorine atom at the 6-position could potentially be exchanged with [18F]fluoride under specific conditions, although this is generally a less common approach. The efficiency of the labeling process is highly dependent on the reaction conditions, including the solvent, temperature, and the nature of the phase-transfer catalyst used to deliver the [18F]fluoride.

A more modular approach to the synthesis of 18F-labeled conjugates involves the initial preparation of a small, 18F-labeled building block, or synthon, which is then attached to a larger biomolecule in a subsequent step. nih.gov Derivatives of this compound are well-suited for this strategy. For instance, 2-bromo-6-[18F]fluoropyridine can be prepared and then used in palladium-mediated cross-coupling reactions to attach it to a variety of molecules. sahmri.org.aunih.gov

Derivatization for Material Science Applications (e.g., Fluorinated Polymers, Networks)

The unique combination of functional groups in this compound also makes it an attractive monomer or cross-linking agent for the synthesis of advanced materials, such as fluorinated polymers and networks. nih.gov

The presence of fluorine atoms in polymers can impart desirable properties such as high thermal stability, chemical resistance, and low surface energy. nih.govresearchgate.net The 6-fluoro substituent on the pyridine ring can be incorporated into a polymer backbone or side chain.

Furthermore, the trifunctionality of the molecule allows for the creation of highly cross-linked polymer networks. For example, the bromine and fluorine atoms can be used as points of attachment for polymerization via cross-coupling or nucleophilic substitution reactions, while the azidomethyl group can be utilized for post-polymerization modification or for creating cross-links via click chemistry. mdpi.com This could lead to the development of novel materials with tailored properties for applications in areas such as coatings, membranes, and electronics. The ability to precisely control the architecture and functionality of the resulting polymers makes this compound a valuable tool for materials scientists.

Computational and Theoretical Studies

Electronic Structure and Reactivity Predictions

The arrangement of electrons within a molecule dictates its physical and chemical properties. Computational studies on 3-(Azidomethyl)-2-bromo-6-fluoropyridine focus on elucidating its electronic structure to predict its reactivity towards other chemical species. The pyridine (B92270) ring is naturally electron-deficient, and this characteristic is significantly amplified by the presence of three electron-withdrawing substituents: a bromo group at the 2-position, an azidomethyl group at the 3-position, and a fluoro group at the 6-position.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small gap suggests high polarizability and reactivity, whereas a large gap implies higher stability. researchgate.net

Illustrative Data Table: Predicted Frontier Orbital Energies The following data is illustrative, based on trends observed for similarly substituted pyridines, and serves to demonstrate the predicted electronic effects.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Pyridine (Reference)-6.70-0.556.15
2-Bromo-6-fluoropyridine (B132718)-7.15-1.205.95
This compound-7.30-1.855.45

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other species, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue).

A theoretical MEP map of this compound would be expected to show:

Negative Potential: The most electron-rich regions would be localized on the pyridine ring's nitrogen atom and the terminal nitrogen atoms of the azide (B81097) group. These sites are the most likely points for electrophilic attack, protonation, or coordination to metal centers.

Positive Potential: Electron-deficient regions would be found around the hydrogen atoms of the methyl group.

Electron-Deficient Ring: The pyridine ring itself would exhibit a significantly electron-deficient character due to the powerful inductive withdrawal from the bromo and fluoro substituents. The carbons C2 and C6, bonded directly to the halogens, would be particularly electron-poor and thus highly activated towards nucleophilic attack.

Sigma-hole: The bromine atom may exhibit a region of positive electrostatic potential, known as a σ-hole, along the axis of the C-Br bond, which can participate in halogen bonding. researchgate.net

Mechanistic Pathway Elucidation via Computational Modeling

Computational modeling is instrumental in mapping out the step-by-step pathways of chemical reactions. mit.edu By calculating the energies of reactants, products, intermediates, and transition states, a complete picture of the reaction mechanism can be constructed.

A key reaction for a molecule like this compound is Nucleophilic Aromatic Substitution (SNAr), where the bromide at the C2 position is displaced by a nucleophile. The mechanism of this reaction proceeds via a high-energy intermediate known as a Meisenheimer complex.

Transition state theory allows chemists to calculate the structure and energy of the transition state leading to this intermediate. schrodinger.com For the SNAr reaction on this pyridine derivative, computational analysis would likely show that:

The transition state is stabilized by the electron-withdrawing fluoro group at C6 and the pyridine nitrogen, which can delocalize the developing negative charge of the Meisenheimer complex.

The activation energy for the reaction is significantly lowered due to this stabilization, predicting that the SNAr reaction should be kinetically favorable. nih.gov

The geometry of the transition state would reveal the trajectory of the incoming nucleophile as it attacks the C2 carbon.

A reaction coordinate map, or potential energy surface profile, plots the energy of the molecular system as it evolves from reactants to products. researchgate.net For the SNAr reaction of this compound, a computed reaction coordinate would illustrate the energy changes associated with each step:

Reactants: The initial energy of the substituted pyridine and the nucleophile.

First Transition State (TS1): The energy barrier that must be overcome for the nucleophile to attack the C2 carbon and form the Meisenheimer complex.

Meisenheimer Intermediate: A distinct energy minimum on the reaction coordinate, representing the stable, albeit transient, intermediate.

Second Transition State (TS2): The energy barrier for the expulsion of the bromide leaving group.

Products: The final energy of the substituted product and the bromide ion.

Investigation of Substituent Effects on Pyridine Ring Reactivity

The reactivity of the pyridine ring is profoundly influenced by its substituents. acs.org The interplay between inductive and resonance effects determines both the rate of reaction (activation/deactivation) and the regioselectivity of the attack. libretexts.org

Fluoro Group (C6): Fluorine is the most electronegative element and exerts a powerful electron-withdrawing inductive effect (-I). It has a weak electron-donating resonance effect (+R) but the -I effect is dominant. This strongly deactivates the ring towards electrophilic substitution but powerfully activates it for nucleophilic substitution, especially at the ortho and para positions.

Bromo Group (C2): Bromine also exerts a -I effect and a weak +R effect, making it a deactivating group. Critically, it serves as an excellent leaving group in SNAr reactions.

Azidomethyl Group (C3): The azide functional group is known to be electron-withdrawing. nih.gov Connected via a methylene (B1212753) (-CH2-) spacer, its influence on the ring is primarily an inductive (-I) effect, further deactivating the ring towards electrophiles and activating it towards nucleophiles.

The cumulative effect of these three electron-withdrawing groups is a massive reduction in the electron density of the pyridine ring. This renders the molecule exceptionally unreactive towards electrophilic aromatic substitution but highly susceptible to nucleophilic aromatic substitution. The most probable site for nucleophilic attack is the C2 position, which is activated by the ring nitrogen and the C6-fluoro group and bears an excellent leaving group (Br). The C6 position is also highly activated, but fluorine is generally a poorer leaving group than bromine in SNAr reactions. acs.org

Illustrative Data Table: Electronic Effects of Substituents on the Pyridine Ring

SubstituentPositionInductive EffectResonance EffectOverall Effect on RingPredicted Impact on Reactivity
-F6Strong -I (withdrawing)Weak +R (donating)Strongly DeactivatingStrong activation for SNAr
-Br2Moderate -I (withdrawing)Weak +R (donating)DeactivatingGood leaving group for SNAr
-CH2N33Weak -I (withdrawing)NegligibleDeactivatingModerate activation for SNAr

Inductive and Resonance Effects of Halogens and Azidomethyl Group

The electronic properties of this compound are significantly influenced by the inductive and resonance effects of its substituents: the bromine and fluorine atoms, and the azidomethyl group. These effects modulate the electron density distribution within the pyridine ring, which in turn dictates the molecule's reactivity and intermolecular interactions.

Halogen Substituents (Bromine and Fluorine):

Azidomethyl Group (-CH₂N₃):

The azidomethyl group is primarily characterized by its strong electron-withdrawing inductive effect (-I). This is due to the high electronegativity of the three nitrogen atoms in the azide moiety, which pulls electron density away from the methylene group and, subsequently, from the pyridine ring. The azide group itself can be considered an electron-withdrawing group.

The resonance effect of the azidomethyl group is more complex. While the nitrogen atom directly attached to the methylene group does not have a lone pair to donate directly to the ring, the azide group as a whole is a conjugated system. However, its ability to donate electron density to the pyridine ring via resonance is considered negligible. Instead, the π-system of the azide can act as an electron sink, further enhancing its electron-withdrawing nature.

The combined electronic effects of the substituents on the pyridine ring of this compound result in a significantly electron-deficient aromatic system. This has profound implications for the molecule's chemical reactivity.

Table 1: Summary of Inductive and Resonance Effects of Substituents
SubstituentInductive Effect (-I)Resonance Effect (+R)Overall Electronic Effect on Pyridine Ring
-F (Fluorine)Strongly Electron-WithdrawingWeakly Electron-DonatingStrongly Deactivating
-Br (Bromine)Moderately Electron-WithdrawingVery Weakly Electron-DonatingModerately Deactivating
-CH₂N₃ (Azidomethyl)Strongly Electron-WithdrawingNegligibleStrongly Deactivating

Steric Influences on Regioselectivity

The regioselectivity of chemical reactions involving this compound is governed by a combination of the electronic effects discussed previously and the steric hindrance imposed by the substituents. The arrangement of the bromo, fluoro, and azidomethyl groups around the pyridine ring creates a unique steric environment that can direct incoming reagents to specific positions.

The 2-bromo and 6-fluoro substituents occupy the positions flanking the nitrogen atom of the pyridine ring. The bromine atom, being larger than the fluorine atom, exerts a more significant steric hindrance at the 2-position. youtube.com The azidomethyl group at the 3-position further contributes to the steric bulk on that side of the molecule.

This steric crowding has important consequences for reactions such as nucleophilic aromatic substitution (SNAr), a common reaction for electron-deficient pyridines. nih.gov The presence of the bulky bromine atom at the 2-position and the adjacent azidomethyl group at the 3-position would likely hinder the approach of a nucleophile to the 2-position. Conversely, the smaller fluorine atom at the 6-position presents a less sterically hindered site for nucleophilic attack. Therefore, in SNAr reactions, substitution of the fluorine atom at the 6-position is generally favored over substitution of the bromine atom at the 2-position, assuming electronic factors are comparable.

In the context of electrophilic aromatic substitution, which is generally disfavored due to the electron-deficient nature of the ring, any potential reaction would be directed to the positions of relatively higher electron density and lower steric hindrance. Computational studies on substituted pyridines have shown that the regioselectivity of such reactions is a delicate balance between these electronic and steric factors. researchgate.net For this compound, the 4- and 5-positions are the most likely sites for electrophilic attack, with the precise outcome depending on the nature of the electrophile. A smaller electrophile might be able to approach the 4-position, while a bulkier one might favor the less hindered 5-position.

Table 2: Predicted Steric Influence on Regioselectivity of Reactions
Reaction TypeFavored Position of AttackPrimary Steric Reason
Nucleophilic Aromatic Substitution (SNAr)6-position (Displacement of -F)Less steric hindrance from the smaller fluorine atom compared to the bromine atom and adjacent azidomethyl group.
Electrophilic Aromatic Substitution4- or 5-positionThese positions are less sterically encumbered by the substituents at the 2-, 3-, and 6-positions.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and their interactions with their environment. researchgate.net For this compound, MD simulations could provide valuable insights into its conformational flexibility, solvation properties, and potential for intermolecular interactions, which are crucial for understanding its behavior in condensed phases and biological systems.

The presence of halogen atoms and the azidomethyl group allows for a variety of non-covalent interactions:

Halogen Bonding: The bromine and fluorine atoms can participate in halogen bonding, where the halogen atom acts as an electrophilic species (the σ-hole) and interacts with a nucleophilic region of another molecule. nih.gov MD simulations can be parameterized to accurately model these interactions and predict the geometry and strength of halogen bonds with other molecules, such as solvents or biological macromolecules. nih.gov

Hydrogen Bonding: While the parent molecule does not have traditional hydrogen bond donors, the nitrogen atoms of the pyridine ring and the azide group can act as hydrogen bond acceptors. In protic solvents or in the presence of hydrogen bond donors, MD simulations can reveal the structure and dynamics of these hydrogen bonding interactions. mdpi.com

π-π Stacking: The electron-deficient pyridine ring can engage in π-π stacking interactions with other aromatic systems. researchgate.net These interactions are important for the packing of molecules in the solid state and for binding to aromatic residues in proteins. MD simulations can be used to explore the preferred geometries and energies of these stacking arrangements. researchgate.net

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the presence of multiple electronegative atoms. MD simulations can elucidate the role of these dipole-dipole interactions in the solvation of the molecule and in its orientation within a larger assembly.

While specific MD simulation studies on this compound are not currently available in the literature, simulations of similar halogenated and nitrogen-containing heterocyclic compounds have provided valuable information on their behavior in solution and at interfaces. mdpi.com Such studies on this molecule would be instrumental in rationalizing its physical properties and in designing its applications in materials science and medicinal chemistry.

Q & A

Q. How can conflicting bioactivity data between in vitro and in vivo models for this compound be reconciled?

  • Methodological Answer : Poor bioavailability or metabolic instability often explains discrepancies. Conduct pharmacokinetic studies (e.g., LC-MS/MS plasma analysis) to measure half-life and metabolite profiles. Compare in vitro CYP450 inhibition data (e.g., CYP3A4, CYP2D6) with in vivo liver microsomal assays .

Q. What mechanistic insights can be gained from studying the thermal decomposition of the azidomethyl group in this compound?

  • Methodological Answer : Thermolytic release of nitrogen gas generates nitrene intermediates, which can insert into C-H bonds or form aromatic heterocycles. Time-resolved IR spectroscopy and trapping experiments (e.g., with triethyl phosphite) elucidate reaction pathways .

Advanced Methodological Guidance

Q. How can regioselectivity challenges in electrophilic substitution reactions on this scaffold be addressed?

  • Methodological Answer : Fluorine’s ortho/para-directing effects dominate, but bromine’s steric bulk may redirect electrophiles. Use directing groups (e.g., sulfonic acid) or Lewis acid catalysts (e.g., FeCl3_3) to override inherent preferences. Computational modeling (DFT) predicts preferred sites .

Q. What are the implications of fluorine’s electronegativity on the compound’s spectroscopic and catalytic properties?

  • Methodological Answer : Fluorine’s inductive effect deshields adjacent protons in 1^1H NMR (downfield shifts) and alters 19^{19}F NMR coupling constants. In catalysis, electron-deficient pyridines enhance metal-ligand interactions (e.g., Pd-catalyzed couplings) by stabilizing π-backbonding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.